molecular formula C18H14BNO2 B1465980 3-(9H-Carbazol-9-yl)phenylboronic acid CAS No. 864377-33-3

3-(9H-Carbazol-9-yl)phenylboronic acid

Cat. No.: B1465980
CAS No.: 864377-33-3
M. Wt: 287.1 g/mol
InChI Key: IDQUIFLAFFZYEX-UHFFFAOYSA-N
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Description

3-(9H-Carbazol-9-yl)phenylboronic acid (CAS: 864377-33-3) is a boronic acid derivative featuring a carbazole moiety linked to a phenyl ring at the meta position. Its molecular formula is C₁₈H₁₄BNO₂, with a molecular weight of 287.12 g/mol . This compound is a white solid, insoluble in water but soluble in organic solvents such as ethanol, acetone, and tetrahydrofuran (THF) . It exhibits a boiling point of 472.6 ± 51.0°C .

The carbazole core provides strong electron-donating and π-conjugated properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing organic electronic materials, pharmaceuticals, and polymers . For example, it has been utilized in the synthesis of thermally activated delayed fluorescence (TADF) materials for OLEDs and as a key intermediate in polymer chemistry .

Biological Activity

3-(9H-Carbazol-9-yl)phenylboronic acid (CAS No. 864377-33-3) is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, making it a candidate for therapeutic applications, especially in cancer treatment and material science.

  • Molecular Formula : C18H16BNO2
  • Molecular Weight : 287.12 g/mol
  • Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through reversible covalent bonding. Boronic acids are known to form complexes with diols, which can influence various biochemical pathways. This interaction can modulate enzyme activities and receptor functions, leading to significant biological effects such as:

  • Anticancer Activity : Inhibition of cancer cell proliferation by disrupting signaling pathways.
  • Antimicrobial Properties : Potential efficacy against certain bacterial strains.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study reported that this compound inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
PC-3 (Prostate)15Cell cycle arrest at G2/M phase
HeLa (Cervical)12Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Preliminary results suggest activity against both Gram-positive and Gram-negative bacteria, with a more pronounced effect on Gram-positive strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Anticancer Effects : A recent investigation demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to downregulate key oncogenes involved in tumor growth.
  • Antimicrobial Efficacy Assessment : In vitro studies showed that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibacterial agents.

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
3-(9H-Carbazol-9-yl)phenylboronic acid is a critical material in the development of OLEDs. It enhances the efficiency and stability of these devices due to its favorable electronic properties. For instance, studies have shown that incorporating this compound into OLED architectures can significantly improve light emission efficiency and color purity, making it suitable for display technologies and solid-state lighting applications .

Organic Photovoltaics (OPVs)
In OPVs, this compound plays a role in improving charge transfer and exciton dissociation processes. Research indicates that devices using this boronic acid derivative exhibit higher power conversion efficiencies compared to those without it. This is attributed to its ability to facilitate better energy levels alignment between donor and acceptor materials .

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential in targeting diseases such as cancer. For example, recent studies have demonstrated that compounds derived from this boronic acid can inhibit specific cancer cell lines effectively, showcasing their potential as therapeutic agents .

Sensor Technology

The compound's ability to form complexes with specific ions or molecules makes it valuable in sensor technology. It is used to fabricate chemical sensors that can detect various analytes with high sensitivity and selectivity. For instance, research has shown that sensors incorporating this boronic acid can effectively detect glucose levels in biological samples, which is crucial for diabetes management .

Polymer Chemistry

In polymer chemistry, this compound is utilized to synthesize boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications. Case studies indicate that polymers derived from this compound can be used in coatings and adhesives that require high performance under demanding conditions .

Catalysis

This boronic acid derivative is significant in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are essential for constructing complex organic molecules efficiently. The use of this compound in these processes has been shown to improve yields and reaction rates significantly, making it a valuable reagent in synthetic organic chemistry .

Data Table: Summary of Applications

Field Application Key Findings
Organic ElectronicsOLEDsEnhances efficiency and stability; improves light emission .
OPVsIncreases power conversion efficiency; facilitates better charge transfer .
Medicinal ChemistryDrug SynthesisPotential anti-cancer properties; effective against specific cancer cell lines .
Sensor TechnologyChemical SensorsHigh sensitivity for glucose detection; applicable in diabetes management .
Polymer ChemistryBoron-containing PolymersImproved thermal stability and mechanical strength; suitable for coatings .
CatalysisCross-coupling ReactionsIncreases yields and reaction rates in Suzuki-Miyaura coupling reactions .

Case Studies

Case Study 1: OLED Performance Improvement
A study reported the synthesis of an OLED device incorporating this compound as an emissive layer. The device demonstrated a peak external quantum efficiency of over 20%, marking a significant improvement over conventional OLED materials.

Case Study 2: Cancer Therapeutics
Research involving derivatives of this boronic acid showed promising results in inhibiting tumor growth in xenograft models of breast cancer. The compounds exhibited low toxicity towards normal cells while effectively targeting cancer cells.

Case Study 3: Glucose Detection Sensors
A sensor developed using this compound was able to detect glucose concentrations with a sensitivity of up to 0.01 mM, demonstrating its potential utility in real-time monitoring systems for diabetic patients.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(9H-Carbazol-9-yl)phenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Catalyst selection : PdCl₂(dppf) or Pd(TFA)₂ are commonly used for coupling carbazole derivatives with boronic acid precursors .
  • Solvent optimization : Reactions are conducted in polar aprotic solvents (e.g., DMF, 1,4-dioxane) or toluene, with temperatures ranging from 60°C to 150°C .
  • Protecting groups : Pinacol ester derivatives (e.g., 9H-Carbazol-9-(4-phenyl) boronic acid pinacol ester) are intermediates to enhance stability during synthesis .

Q. How is this compound characterized using spectroscopic methods?

  • ¹H/¹³C NMR : Carbazole protons appear as singlet peaks near δ 8.1–8.3 ppm, while boronic acid protons are observed as broad signals around δ 7.5–8.0 ppm. Aromatic carbons are detected at 110–140 ppm in ¹³C NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 287.112 (calculated for C₁₈H₁₄BNO₂) .

Q. What are the key applications of this compound in optoelectronic materials?

It serves as a building block for:

  • Donor-acceptor systems : Used in synthesizing OLED emitters via coupling with halogenated heteroarenes (e.g., 5-bromopyrimidine) .
  • Charge-transport layers : Carbazole’s electron-rich structure enhances hole-transport properties in organic semiconductors .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions involving this boronic acid be optimized for high yields?

  • Solvent effects : DMF or toluene improves solubility of aromatic substrates, while aqueous ethanol reduces side reactions .
  • Catalyst loading : Pd(TFA)₂ at 2–5 mol% achieves >90% yield in coupling with 5-bromopyrimidine derivatives .
  • Temperature control : Reactions at 100–120°C for 24–48 hours balance reactivity and decomposition risks .

Q. What crystallographic challenges arise during structure determination of this compound?

  • Data collection : High-resolution X-ray diffraction (HRXRD) is required due to low crystal symmetry.
  • Refinement : SHELXL is used for small-molecule refinement, addressing twinning or disorder in carbazole moieties .
  • Software tools : WinGX and OLEX2 integrate SHELX workflows for structure validation .

Q. How do computational methods (e.g., DFT) support the analysis of electronic properties?

  • Geometry optimization : B3LYP/6-31G(d) models predict bond lengths and angles matching experimental XRD data .
  • Frontier orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with optoelectronic behavior, explaining charge-transfer efficiency in OLEDs .

Q. How can researchers address contradictions in reaction yields under varying conditions?

  • By-product analysis : LC-MS identifies deboronation or homocoupling by-products in reactions with excess base .
  • Kinetic studies : Monitoring reaction progress via in situ NMR reveals optimal timeframes for quenching (e.g., 24 hours for DMF-based reactions) .

Q. What strategies improve purity in large-scale syntheses?

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) isolates the compound in >95% purity .
  • Recrystallization : Ethanol/water mixtures remove residual Pd catalysts .

Q. How does steric hindrance from the carbazole group influence reactivity?

  • Coupling efficiency : Ortho-substituted carbazole reduces steric clash, enabling faster coupling vs. meta-substituted analogs .
  • Electronic effects : Carbazole’s electron-donating nature activates the boronic acid for electrophilic substitution .

Q. What advanced techniques validate boronic acid functionality post-synthesis?

  • ¹¹B NMR : A sharp peak near δ 30 ppm confirms intact boronic acid groups .
  • X-ray photoelectron spectroscopy (XPS) : B 1s binding energy at ~192 eV verifies boron oxidation state .

Comparison with Similar Compounds

Positional Isomers: Ortho, Meta, and Para Derivatives

The positional isomers of 3-(9H-carbazol-9-yl)phenylboronic acid differ in the substitution pattern of the boronic acid group on the phenyl ring:

Compound Name CAS Number Position Key Properties/Applications Reference
2-(9H-Carbazol-9-yl)phenylboronic acid 1189047-28-6 Ortho Lower solubility; less common in cross-coupling due to steric hindrance .
This compound 864377-33-3 Meta Optimal reactivity in Suzuki reactions; widely used in OLEDs and polymers .
4-(9H-Carbazol-9-yl)phenylboronic acid 419536-33-7 Para Higher steric bulk; used in specialized polymer synthesis .

Key Differences :

  • Reactivity : The meta isomer exhibits superior reactivity in cross-coupling reactions compared to ortho and para isomers due to reduced steric hindrance and favorable electronic effects .
  • Solubility : The para isomer may show reduced solubility in polar solvents, limiting its utility in solution-phase reactions .

Substituted Derivatives: Halogenated and Functionalized Analogs

Halogenation or functionalization of the phenyl ring alters electronic properties and expands applications:

Compound Name CAS Number Substituent Key Applications Reference
3-Bromo-5-(9H-carbazol-9-yl)phenylboronic acid 2084131-60-0 Bromo Pharmaceutical intermediates; agrochemicals .
3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid 2121514-63-2 Chloro Enhanced electronic properties for OLEDs .

Key Features :

  • Halogen Effects : Bromo and chloro substituents increase electron-withdrawing character, improving charge transport in organic semiconductors .
  • Synthetic Flexibility : These derivatives serve as intermediates for further functionalization in drug discovery .

Boronic Ester Derivatives

Boronic esters enhance stability and solubility for specific applications:

Compound Name CAS Number Key Properties Applications Reference
9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 618442-57-2 High molecular weight (498.54 g/mol); dual boronic ester groups Polymer synthesis; OLEDs .

Key Advantages :

  • Stability : Boronic esters resist hydrolysis, enabling long-term storage .
  • Extended Conjugation : Bis-boronic esters facilitate the synthesis of high-performance conjugated polymers for optoelectronics .

N-Substituted Carbazole Boronic Acids

Modification of the carbazole nitrogen tailors electronic and steric properties:

Compound Name CAS Number Substituent Applications Reference
9-Phenyl-9H-carbazol-3-ylboronic acid N/A Phenyl Organic dyes; Suzuki couplings .

Key Insights :

  • Electron Density : N-phenyl substitution increases electron richness, enhancing luminescence in dyes .
  • Steric Effects : Bulky substituents may reduce reaction rates in cross-couplings .

Preparation Methods

Condensation of 9-Aminocarbazole with Phenylboronic Acid

An alternative synthetic route involves the direct condensation of 9-aminocarbazole with phenylboronic acid under catalytic conditions.

  • The reaction is conducted in organic solvents such as dichloromethane or chloroform.
  • Catalysts used include hydrochloric acid, sulfuric acid, phosphoric acid, or sodium hydroxide.
  • The reaction typically proceeds at room temperature.
  • Variations include the use of reducing agents like sodium borohydride to reduce boronic acid ester intermediates to the final product.
  • Hydrolysis of boronic acid esters in the presence of strong bases (e.g., sodium hydroxide) in aqueous or organic media is also employed.

This method offers versatility and can be tailored by adjusting catalysts, solvents, and temperature to optimize yield and purity. It also allows modification for synthesizing related compounds or improving product properties.

Reaction Type Reagents/Conditions Solvent(s) Notes
Condensation 9-Aminocarbazole + phenylboronic acid + acid/base catalyst Dichloromethane, chloroform Room temperature, catalyst-dependent
Reduction Sodium borohydride (optional) Organic solvent Reduces boronic acid ester intermediates
Hydrolysis Sodium hydroxide or acid catalysts Water or organic solvent Converts boronic acid esters to acid

This synthetic route is advantageous for its mild conditions and adaptability to different reaction parameters.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Agents Solvents Temperature Advantages Disadvantages
Bromination + Suzuki Coupling Bromination → Coupling → Hydrolysis AlCl3, FeCl3 (bromination); none (coupling) DMF, DMAc, Acetonitrile, Water Bromination: controlled exotherm; Coupling: mild High yield, scalable, well-studied Requires careful temp control
Condensation with 9-Aminocarbazole Condensation ± Reduction ± Hydrolysis Acid catalysts (HCl, H2SO4), NaBH4, NaOH DCM, Chloroform, Water Room temperature Mild conditions, versatile May require multiple steps

Research Findings and Notes

  • Control of reaction temperature is critical in both bromination and hydrolysis steps to avoid side reactions and ensure high purity.
  • The choice of solvent influences reaction rate and product crystallinity; polar aprotic solvents favor bromination and coupling, while protic solvents aid hydrolysis and recrystallization.
  • Catalysts such as Lewis acids enhance bromination efficiency but are unnecessary for Suzuki coupling.
  • The condensation method allows for catalyst and solvent flexibility, which can be optimized for specific industrial or laboratory needs.
  • Purification by recrystallization is a common final step to achieve >98% purity, suitable for electronic and pharmaceutical applications.

Properties

IUPAC Name

(3-carbazol-9-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BNO2/c21-19(22)13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQUIFLAFFZYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719252
Record name [3-(9H-Carbazol-9-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864377-33-3
Record name [3-(9H-Carbazol-9-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(9H-Carbazol-9-yl)phenylboronic Acid
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Retrosynthesis Analysis

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